5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-[(4-acetylpiperazin-1-yl)methyl]-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-8-10(11(18)14-12(19)13-8)7-15-3-5-16(6-4-15)9(2)17/h3-7H2,1-2H3,(H2,13,14,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEOZEZVMSBUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CN2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidine Core: 6-Methylpyrimidine-2,4(1H,3H)-dione
The base structure, 6-methylpyrimidine-2,4(1H,3H)-dione (a thymine derivative), is synthesized typically through methylation and halogenation of pyrimidine precursors.
These steps establish the methylated and halogenated pyrimidine framework necessary for further substitution.
Specific Method for 5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Although direct detailed protocols for this exact compound are limited in open literature, the synthesis can be inferred from related compounds and patent disclosures:
Research Findings and Analytical Data
- The pyrimidine core and its derivatives exhibit high purity and yields when prepared under controlled conditions with sodium hydroxide, diethyl sulfate, or phosphorus oxybromide.
- Sonolysis and ultrasonic irradiation have been explored for degradation studies of thymine derivatives but may also assist in reaction kinetics enhancement for substitution reactions.
- Microwave-assisted synthesis significantly reduces reaction times and improves yields for piperazine-substituted heterocycles.
- Patent literature discloses related pyrimidine-piperazine compounds as GnRH receptor antagonists, indicating the synthetic feasibility of complex substituted pyrimidines including acetylated piperazine moieties.
Summary Table of Preparation Steps
| Preparation Stage | Reagents | Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| Methylation of pyrimidine core | 2,3-dihydropyrimidin-4(1H)-one, sodium hydroxide, diethyl sulfate | 20–50°C, 20.5 h, aqueous | 94 | High purity intermediate |
| Halogenation (activation) | Thymine, phosphorus oxybromide, K2CO3, acetonitrile | 0–80°C, 3 days | 96 | 5-Bromo intermediate |
| Piperazine substitution | 4-acetylpiperazine, solvent (ethanol or DMF), base (NaOAc) | Microwave irradiation or sonication, inert atmosphere | 70–90 (estimated) | Efficient substitution step |
| Purification | Chromatography, recrystallization | Ambient or mild heating | - | High purity final compound |
Chemical Reactions Analysis
Types of Reactions
5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the acetyl group or other substituents.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds.
Scientific Research Applications
5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-inflammatory agent.
Biological Research: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione involves:
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-Dione Derivatives
Structural Modifications and Substituent Effects
The table below compares key structural features of 5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione with analogous compounds:
Notes:
- Acetylpiperazine vs.
- Sulfur vs. Methylene Linkages: Sulfur-containing analogs (e.g., sulfanyl derivatives) may exhibit higher metabolic stability but reduced electronic effects compared to methylene-bridged substituents .
- Fluorine Substitution: Fluorine in analogs like 5-[2-fluoroethyl(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4-dione increases lipophilicity, which could improve membrane permeability but may also raise toxicity risks .
Pharmacological and Physicochemical Properties
Biological Activity
5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound notable for its unique structural features, which include a pyrimidine ring substituted with an acetylpiperazine moiety. This compound has attracted considerable interest in medicinal chemistry due to its potential biological activities, including neuroprotective and anti-inflammatory effects.
Chemical Structure
The compound's chemical structure can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Pyrimidine Ring | Central structure with nitrogen atoms |
| Acetylpiperazine Moiety | Substituent that enhances biological activity |
| Methyl Group | Present on the pyrimidine ring |
Research indicates that this compound exerts its biological effects through various mechanisms, primarily by interacting with specific molecular targets. These interactions modulate several biological pathways, contributing to its therapeutic potential.
Therapeutic Applications
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from damage, which is critical in neurodegenerative diseases.
- Anti-inflammatory Properties : It has shown promise in reducing inflammation in various biological models.
- Antitubercular Activity : Preliminary studies indicate potential efficacy against tuberculosis, warranting further investigation.
Comparative Analysis of Similar Compounds
A comparative analysis of structurally related compounds reveals their diverse biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains a methyl group on the pyrimidine ring | Potential neuroprotective and anti-inflammatory properties |
| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Features a phenyl group substitution | Acetylcholinesterase inhibitory activity |
| 5-((2-amino-thiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione | Incorporates thiazole moiety | Exhibits antioxidant properties |
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Neuroprotection Study : In vitro assays demonstrated that the compound significantly reduces oxidative stress in neuronal cell lines, suggesting its potential as a neuroprotective agent.
- Anti-inflammatory Evaluation : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines, indicating its effectiveness in modulating inflammatory responses.
- Antitubercular Screening : The compound exhibited significant activity against Mycobacterium tuberculosis in preliminary assays, highlighting its potential as a therapeutic agent for tuberculosis.
Experimental Data
The following table summarizes key experimental findings related to the biological activity of the compound:
Q & A
Basic Question: What are the established synthetic routes for 5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione?
Methodological Answer:
The synthesis typically involves multi-step alkylation and condensation reactions. For example:
- Step 1: React 6-methylpyrimidine-2,4(1H,3H)-dione with 4-acetylpiperazine derivatives in dimethylformamide (DMF) using potassium carbonate as a base. This facilitates nucleophilic substitution at the pyrimidine ring’s reactive positions .
- Step 2: Purification via column chromatography (C18 column, 100 × 4 mm) with a 25-minute analysis cycle ensures product homogeneity .
- Validation: Confirm structural integrity using -NMR to resolve peaks for the acetylpiperazinyl methyl group (~δ 2.1–2.3 ppm) and pyrimidine dione protons (~δ 11.5 ppm for NH groups) .
Basic Question: How is the antimicrobial activity of this compound assessed in experimental settings?
Methodological Answer:
Antimicrobial activity is evaluated using standardized agar dilution or broth microdilution assays. For instance:
- Test Organisms: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and fungal strains like Candida albicans .
- Protocol: Prepare serial dilutions of the compound (0.5–128 µg/mL) in Mueller-Hinton broth. Inoculate with microbial suspensions (1 × 10 CFU/mL) and incubate at 37°C for 18–24 hours.
- Reference Controls: Compare results to metronidazole and streptomycin. A reported MIC (Minimum Inhibitory Concentration) of ≤8 µg/mL against S. aureus indicates significant activity .
Advanced Question: How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
Methodological Answer:
SAR studies focus on modifying substituents to enhance target binding or solubility:
- Piperazine Modifications: Replace the acetyl group with bulkier substituents (e.g., benzyl or chloroacetamide) to assess steric effects on antimicrobial potency. For example, benzyl derivatives show altered LogP values, impacting membrane permeability .
- Pyrimidine Core Tweaks: Introduce electron-withdrawing groups (e.g., fluorine at position 6) to stabilize hydrogen bonding with bacterial enzymes. Crystallographic data (e.g., dihedral angles between pyrimidine and aryl groups) can predict conformational flexibility .
- Assay Validation: Use time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects and rule out false positives from cytotoxicity .
Advanced Question: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or compound purity:
- Purity Checks: Employ HPLC (High-Performance Liquid Chromatography) with a C18 column to verify ≥95% purity. Impurities like unreacted intermediates (e.g., acetylpiperazine) can skew bioactivity results .
- Standardized Protocols: Replicate assays under identical conditions (pH, temperature, inoculum size). For example, acidic media (pH 5.5) may protonate the piperazinyl group, altering membrane interaction .
- Cross-Validation: Compare data with structurally analogous compounds (e.g., 6-phenylpyrimidine-diones) to identify trends in substituent effects .
Advanced Question: What crystallographic methods confirm the molecular conformation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical:
- Data Collection: Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve dihedral angles between the pyrimidine ring and piperazinyl/acetyl groups to confirm spatial orientation .
- Hydrogen Bonding Analysis: Identify weak intermolecular interactions (e.g., C–H···O bonds) that stabilize the crystal lattice. For example, a reported C–H···O distance of 2.42 Å indicates significant packing effects .
- Validation: Compare experimental bond lengths/angles with density functional theory (DFT) calculations to detect deviations >0.05 Å, which may signal synthesis errors .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular docking and dynamics simulations are employed:
- Target Selection: Use homology modeling to generate 3D structures of bacterial enzymes (e.g., S. aureus dihydrofolate reductase).
- Docking Protocol: Perform rigid-flexible docking (AutoDock Vina) with a grid box centered on the active site. Score binding affinities (ΔG) for the compound and its derivatives .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess complex stability. Monitor RMSD (Root Mean Square Deviation) values; a plateau <2.0 Å indicates stable binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
